![molecular formula C12H12N4OS B2372810 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 860651-47-4](/img/structure/B2372810.png)
5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
5-(1,2-Benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (BETT) is a synthetic small molecule that is used in the field of medicinal chemistry. It is a heterocyclic thiol compound with a benzisoxazole moiety and a triazole ring. BETT has been widely studied for its potential applications in the treatment of various diseases and as a therapeutic agent. BETT has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used in the synthesis of other molecules with similar properties.
Scientific Research Applications
Antimicrobial Activities
- Compounds derived from 1,2,4-triazoles, including structures similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have demonstrated antimicrobial properties. For instance, a study by Bayrak et al. (2009) synthesized various 1,2,4-triazoles and revealed their good to moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
- Benzimidazole derivatives, which are structurally related to 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, have been studied for their corrosion inhibition properties. Yadav et al. (2013) investigated the effectiveness of these compounds as inhibitors for mild steel corrosion, demonstrating increased inhibition efficiency with concentration (Yadav, Behera, Kumar, & Sinha, 2013).
Synthesis of Heterocyclic Compounds
- The synthesis of new derivatives of triazole compounds, including those similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is a significant area of research. Khilkovets et al. (2021) focused on synthesizing and studying the physical-chemical properties of new derivatives of 1,2,4-triazoles (Khilkovets, 2021).
Antioxidant and Analgesic Activities
- Schiff bases of 4-amino-1,2,4-triazole derivatives have been synthesized and shown to exhibit significant analgesic and antioxidant properties. Karrouchi et al. (2016) explored the synthesis of these compounds and evaluated their biological activities (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
properties
IUPAC Name |
3-(1,2-benzoxazol-3-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-2-16-11(13-14-12(16)18)7-9-8-5-3-4-6-10(8)17-15-9/h3-6H,2,7H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKVMAEDACCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=NOC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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